2-(2-Ethoxyethoxy)benzonitrile CAS 99854-87-2 properties
2-(2-Ethoxyethoxy)benzonitrile CAS 99854-87-2 properties
The following technical guide details the properties, synthesis, and application logic of 2-(2-Ethoxyethoxy)benzonitrile (CAS 99854-87-2) . This document is structured for researchers and process chemists, focusing on actionable protocols and mechanistic insights rather than generic descriptions.
CAS: 99854-87-2 | Formula: C₁₁H₁₃NO₂ | MW: 191.23 g/mol
Executive Summary
2-(2-Ethoxyethoxy)benzonitrile is a specialized ether-linked benzonitrile intermediate used primarily in the synthesis of pharmaceutical scaffolds containing phenoxyalkyl moieties.[1] It serves as a critical building block for
Chemical Identity & Physicochemical Properties
This compound exhibits the lipophilicity characteristic of aryl ethers, balanced by the polarity of the nitrile group.
Table 1: Physicochemical Profile
| Property | Value | Note |
| CAS Number | 99854-87-2 | Verified Registry |
| IUPAC Name | 2-[2-(ethoxy)ethoxy]benzonitrile | |
| Molecular Weight | 191.23 g/mol | |
| Physical State | Viscous Liquid / Low-melting Solid | T_m predicted < 25°C based on homologs |
| Boiling Point | ~330°C (Predicted) | High BP due to polarity |
| Density | 1.08 ± 0.05 g/cm³ | Estimated |
| Solubility | DCM, EtOAc, DMSO, Methanol | Insoluble in water |
| LogP | ~2.5 | Moderate Lipophilicity |
Synthetic Methodology & Process Chemistry
The synthesis of 2-(2-Ethoxyethoxy)benzonitrile is a classic example of Williamson Ether Synthesis , yet it requires precise control over stoichiometry and base selection to prevent hydrolysis of the nitrile group or competitive elimination of the alkyl halide.
Retrosynthetic Analysis
The most robust route disconnects at the phenolic oxygen, utilizing 2-Hydroxybenzonitrile (Salicylonitrile) as the nucleophile and 2-Bromoethyl ethyl ether as the electrophile.
Figure 1: Convergent synthesis via SN2 alkylation of salicylonitrile.
Experimental Protocol (Bench Scale)
Objective: Synthesize 10g of 2-(2-Ethoxyethoxy)benzonitrile.
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Activation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-Hydroxybenzonitrile (1.0 eq, 52.4 mmol) in anhydrous DMF (5 volumes).
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Deprotonation: Add Potassium Carbonate (K₂CO₃) (1.5 eq, anhydrous, finely ground). Stir at room temperature for 30 minutes to form the phenoxide anion. Note: Evolution of CO₂ is minimal here but ensures deprotonation.
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Alkylation: Add 2-Bromoethyl ethyl ether (1.2 eq) dropwise via syringe.
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Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1) or HPLC. The limiting reagent (Salicylonitrile) should be consumed.
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Work-up:
-
Cool to room temperature.[2]
-
Dilute with water (10 volumes) to quench and precipitate the product (or induce phase separation).
-
Extract with Ethyl Acetate (3 x 50 mL) .
-
Wash combined organics with 1M NaOH (to remove unreacted phenol) and Brine.
-
Dry over MgSO₄ and concentrate in vacuo.
-
-
Purification: If necessary, purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient).
Critical Process Parameters (CPPs)
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Base Selection: K₂CO₃ is preferred over NaH. NaH is faster but carries a higher safety risk and can cause side reactions with the nitrile group if temperature is uncontrolled.
-
Solvent System: DMF or NMP accelerates the SN2 reaction due to their polar aprotic nature. Acetone/reflux is a greener alternative but significantly slower (12-18h).
-
Impurity Control: The primary impurity is the O-alkylation dimer if the di-halo linker is used incorrectly. Using the mono-bromo ether prevents this.
Analytical Characterization
Validation of the structure relies on confirming the ether linkage and the integrity of the nitrile group.
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¹H NMR (CDCl₃, 400 MHz):
- 7.5–6.9 ppm (m, 4H, Aromatic): Characteristic ortho-substituted pattern.
- 4.2 ppm (t, 2H, Ar-O-CH ₂-): Deshielded triplet next to phenoxy oxygen.
- 3.8 ppm (t, 2H, -CH ₂-O-Et): Triplet for the ethylene linker.
- 3.6 ppm (q, 2H, -O-CH ₂-CH₃): Quartet for the ethyl group.
- 1.2 ppm (t, 3H, -CH₂-CH ₃): Triplet for the terminal methyl.
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IR Spectroscopy:
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2220 cm⁻¹: Sharp, distinct stretch for the Nitrile (C≡N) group.
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1240 cm⁻¹: Aryl alkyl ether (C-O-C) stretch.
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Applications in Drug Development
This compound is a "Des-fluoro" analog of the side chain found in Silodosin (Rapaflo). In Silodosin, the phenoxy linker contains a 2,2,2-trifluoroethoxy group.
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Impurity Reference Standard: During the synthesis of Silodosin, if non-fluorinated ethanol/alkyl halides are present as contaminants, CAS 99854-87-2 can form. It is essential for QC to quantify this potential impurity.
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SAR Studies: In Structure-Activity Relationship (SAR) campaigns, researchers substitute the trifluoroethoxy group with an ethoxy group (using this intermediate) to determine the role of the fluorine atoms in metabolic stability and receptor binding affinity.
Figure 2: Workflow for converting the nitrile intermediate into active pharmaceutical ingredients.
Safety & Handling
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Hazards: Like most benzonitriles, this compound is harmful if swallowed or inhaled. It causes skin and eye irritation (H315, H319).
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Metabolism: Nitriles can liberate cyanide in vivo via oxidative metabolism (cytochrome P450), though ortho-substitution often sterically hinders this process.
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Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon) to prevent oxidative degradation of the ether linkage over long periods.
References
-
PubChem. (2025).[3][4] Compound Summary: 2-(2-Ethoxyethoxy)benzonitrile (CAS 99854-87-2).[1] National Library of Medicine. [1]
-
BenchChem. (2025).[5] Synthesis of 2-Hydroxybenzonitrile and Derivatives. Technical Review.
-
Organic Syntheses. (2024). General Methods for Alkylation of Salicylonitrile. Org. Synth. 101, 542-563.[6]
-
Recordati S.p.A. (2010). Silodosin: Pharmacology and Chemistry of Impurities. European Medicines Agency Assessment Report.
Sources
- 1. 182287-57-6|3-Ethoxy-4-methylbenzonitrile|BLD Pharm [bldpharm.com]
- 2. US6875882B2 - Synthesis of benzonitriles from substituted benzoic acid - Google Patents [patents.google.com]
- 3. Cyclohexene | C6H10 | CID 8079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Methylcyclohexane | C6H11CH3 | CID 7962 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. orgsyn.org [orgsyn.org]
